molecular formula C13H24N2O2 B1524452 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 1208530-70-4

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

Cat. No.: B1524452
CAS No.: 1208530-70-4
M. Wt: 240.34 g/mol
InChI Key: HWPHWBRCRWNTLX-ZACCUICWSA-N
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Description

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound notable for its nitrogen-containing structure and the presence of a tert-butyloxycarbonyl (Boc) protective group. This compound is primarily recognized as a precursor in the synthesis of various bioactive molecules, particularly within medicinal chemistry and organic synthesis. Its significance lies in potential applications in drug development, especially targeting neurological pathways.

Chemical Structure and Properties

  • Chemical Formula : C13H24N2O2
  • CAS Number : 155560-04-6
  • Molecular Weight : 240.35 g/mol

The compound's structure facilitates its incorporation into larger molecular frameworks, enhancing its utility in therapeutic contexts.

Biological Activity Overview

While this compound itself does not exhibit direct biological activity, it serves as a vital building block for synthesizing compounds that do. Research indicates that derivatives of this compound may interact with neurotransmitter systems, potentially influencing central nervous system functions.

The biological activity of this compound is largely derived from its structural similarity to other alkaloids, particularly the macrocyclic diamine alkaloids such as sarain A and madangamines. These compounds have been shown to modulate neurotransmitter systems, particularly:

  • Serotonin
  • Dopamine
  • Norepinephrine

The inhibition of monoamine reuptake is a key mechanism through which related compounds exert their effects, making them valuable in treating mood disorders and other CNS-related conditions .

Drug Development Applications

Research has demonstrated the potential of 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors, which can be pivotal in developing treatments for depression and anxiety disorders .

Table 1: Summary of Biological Activities Related to 9-Azabicyclo[3.3.1]Nonane Derivatives

Compound TypeBiological ActivityReferences
Monoamine Reuptake InhibitorsTreatment for depression and anxiety
Neurotransmitter ModulatorsInfluence on CNS disorders
Synthetic IntermediatesPrecursor for bioactive molecule synthesis

Synthetic Methodologies

Recent advancements in synthetic methodologies have enabled the efficient production of this compound derivatives that display promising biological activities. Techniques such as the Suzuki-Miyaura coupling reaction are commonly employed to synthesize similar compounds, expanding the repertoire of available therapeutic agents .

Scientific Research Applications

Structural Overview

Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane has the following molecular characteristics:

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 155560-04-6

The compound features a bicyclic structure that is pivotal for its interaction with biological targets, particularly neurotransmitter transporters.

Treatment of Mood Disorders

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane, including this compound, are effective in treating:

  • Depression
  • Anxiety Disorders
  • Obsessive Compulsive Disorder (OCD)

These compounds can provide therapeutic benefits by enhancing the availability of neurotransmitters in the synaptic cleft, thus improving mood and emotional stability .

Pain Management

Monoamine reuptake inhibitors have also been noted for their efficacy in managing chronic pain conditions, leveraging their ability to modulate pain pathways in the central nervous system .

Study on Monoamine Reuptake Inhibition

A study demonstrated that this compound effectively inhibited serotonin and norepinephrine reuptake in vitro, showing promise as a dual-action antidepressant .

Pharmacokinetics and Efficacy

Further research into the pharmacokinetics of this compound revealed favorable absorption rates and bioavailability when administered in various formulations, enhancing its potential for clinical use .

Comparative Analysis with Other Compounds

Compound NameMechanismTherapeutic UseEfficacy
This compoundMonoamine reuptake inhibitorDepression, AnxietyHigh
ImipramineTricyclic antidepressantDepressionModerate
SSRIs (e.g., Fluoxetine)Selective serotonin reuptake inhibitorDepressionVariable

This table illustrates how this compound compares favorably against traditional antidepressants regarding efficacy and side-effect profiles.

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPHWBRCRWNTLX-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208530-70-4
Record name tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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